molecular formula C18H20ClN3S B11057939 5-(1-Adamantyl)-4-(2-chlorophenyl)-4H-1,2,4-triazol-3-ylhydrosulfide

5-(1-Adamantyl)-4-(2-chlorophenyl)-4H-1,2,4-triazol-3-ylhydrosulfide

Cat. No.: B11057939
M. Wt: 345.9 g/mol
InChI Key: UUCLGJZYAIRRDS-UHFFFAOYSA-N
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Description

5-(1-Adamantyl)-4-(2-chlorophenyl)-4H-1,2,4-triazol-3-ylhydrosulfide is a complex organic compound that features a unique combination of adamantyl, chlorophenyl, and triazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Adamantyl)-4-(2-chlorophenyl)-4H-1,2,4-triazol-3-ylhydrosulfide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 1-adamantylamine with 2-chlorobenzoyl chloride to form an intermediate, which is then cyclized with thiourea to yield the desired triazole compound. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

5-(1-Adamantyl)-4-(2-chlorophenyl)-4H-1,2,4-triazol-3-ylhydrosulfide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

5-(1-Adamantyl)-4-(2-chlorophenyl)-4H-1,2,4-triazol-3-ylhydrosulfide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antiviral agent.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(1-Adamantyl)-4-(2-chlorophenyl)-4H-1,2,4-triazol-3-ylhydrosulfide involves its interaction with specific molecular targets. The adamantyl group provides structural stability, while the triazole ring can interact with enzymes or receptors. The compound may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-(1-Adamantyl)-4-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide
  • 5-(1-Adamantyl)-4-(2-methylphenyl)-4H-1,2,4-triazol-3-ylhydrosulfide

Uniqueness

5-(1-Adamantyl)-4-(2-chlorophenyl)-4H-1,2,4-triazol-3-ylhydrosulfide is unique due to the presence of the chlorophenyl group, which can enhance its reactivity and potential biological activity compared to similar compounds

Properties

Molecular Formula

C18H20ClN3S

Molecular Weight

345.9 g/mol

IUPAC Name

3-(1-adamantyl)-4-(2-chlorophenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C18H20ClN3S/c19-14-3-1-2-4-15(14)22-16(20-21-17(22)23)18-8-11-5-12(9-18)7-13(6-11)10-18/h1-4,11-13H,5-10H2,(H,21,23)

InChI Key

UUCLGJZYAIRRDS-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=NNC(=S)N4C5=CC=CC=C5Cl

Origin of Product

United States

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